molecular formula C13H10ClFN4O2S B2738081 4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2309588-01-8

4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B2738081
M. Wt: 340.76
InChI Key: JQRJDQIGZHRZRT-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CCT018159 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism Of Action

The mechanism of action of CCT018159 involves its inhibition of protein kinases, which play a crucial role in various cellular processes. Specifically, CCT018159 has been shown to bind to the ATP-binding site of PAK4, thereby preventing its activation and subsequent downstream signaling. This inhibition of PAK4 has been found to result in decreased cell migration and invasion, making CCT018159 a potential anti-cancer agent.

Biochemical And Physiological Effects

CCT018159 has been found to exhibit potent inhibitory activity against several protein kinases, including PAK4 and hepatitis C virus replication. This property of CCT018159 has been found to have significant biochemical and physiological effects, including decreased cell migration and invasion, as well as inhibition of viral replication. Additionally, CCT018159 has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of CCT018159 for laboratory experiments is its high degree of purity, which makes it readily available for scientific research. Additionally, the potent inhibitory activity of CCT018159 against protein kinases makes it a promising candidate for the development of anti-cancer drugs and therapeutic agents for the treatment of hepatitis C. However, one of the limitations of CCT018159 is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of CCT018159. One potential direction is the further exploration of its potential as an anti-cancer agent. Specifically, more research is needed to determine the efficacy of CCT018159 in the treatment of various types of cancer. Additionally, further studies are needed to determine the potential of CCT018159 as a therapeutic agent for the treatment of hepatitis C. Finally, more research is needed to determine the potential toxicity of CCT018159 and its limitations for use in laboratory experiments.

Synthesis Methods

The synthesis of CCT018159 involves the reaction between 5-chlorothiophene-2-carbonyl chloride and 1-(5-fluoropyrimidin-2-yl)piperazine in the presence of a base. The resulting compound is then purified using column chromatography to obtain a white solid with a high degree of purity. The synthesis of CCT018159 has been optimized to produce high yields of the compound, making it readily available for scientific research.

Scientific Research Applications

CCT018159 has been studied extensively for its potential applications in various research fields. It has been found to exhibit potent inhibitory activity against several protein kinases, including PAK4, which is a key regulator of cell migration and invasion. This property of CCT018159 makes it a promising candidate for the development of anti-cancer drugs. Additionally, CCT018159 has been shown to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of hepatitis C.

properties

IUPAC Name

4-(5-chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN4O2S/c14-10-2-1-9(22-10)12(21)18-3-4-19(11(20)7-18)13-16-5-8(15)6-17-13/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRJDQIGZHRZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(S2)Cl)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

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